(3Z)-3-(2-phenylhydrazinylidene)-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of a phenylhydrazine derivative with an appropriate indole precursor. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
- Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenating agents like N-bromosuccinimide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Medicine
In medicinal chemistry, hydrazone derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (3Z)-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
- (3Z)-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-1-[(MORPHOLIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
- (3Z)-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The uniqueness of (3Z)-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H22N4O |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-phenyldiazenyl-1-(piperidin-1-ylmethyl)indol-2-ol |
InChI |
InChI=1S/C20H22N4O/c25-20-19(22-21-16-9-3-1-4-10-16)17-11-5-6-12-18(17)24(20)15-23-13-7-2-8-14-23/h1,3-6,9-12,25H,2,7-8,13-15H2 |
InChI Key |
YPQSVGLGBMLMQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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